molecular formula C17H12N2O4 B2505648 (5-(furan-2-yl)isoxazol-3-yl)methyl 1H-indole-3-carboxylate CAS No. 1203016-66-3

(5-(furan-2-yl)isoxazol-3-yl)methyl 1H-indole-3-carboxylate

Cat. No. B2505648
CAS RN: 1203016-66-3
M. Wt: 308.293
InChI Key: AFALMOYAXCBNPJ-UHFFFAOYSA-N
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Description

The compound "(5-(furan-2-yl)isoxazol-3-yl)methyl 1H-indole-3-carboxylate" is a heterocyclic compound that likely contains a furan ring, an isoxazole ring, and an indole moiety. These types of compounds are of interest due to their potential biological activities and their presence in various natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of related furan and isoxazole derivatives has been reported in the literature. For instance, methyl (ethyl) 5-(2'-furyl) isoxazole-3-carboxylate was prepared from methyl (ethyl) 2-furoylpropiolates with hydroxylamine . This suggests that similar methods could potentially be applied to synthesize the compound , possibly through a reaction involving a furan-2-carboxylate and an appropriate isoxazole precursor.

Molecular Structure Analysis

The molecular structure of furan and isoxazole derivatives has been confirmed using various analytical techniques. For example, the structures of synthesized compounds based on furan derivatives were confirmed by elemental analyses, IR, and 1H-NMR spectra . These techniques could be used to analyze the molecular structure of "this compound" as well.

Chemical Reactions Analysis

Furan and isoxazole derivatives can undergo a variety of chemical reactions. Electrophilic substitution reactions such as nitration, bromination, sulfonation, hydroxymethylation, and acylation have been studied for compounds like 2,5-bis(furan-2-yl)-1H-imidazole . These reactions could potentially be applicable to the compound , allowing for the introduction of various functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan and isoxazole derivatives can vary widely. For example, compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan showed moderate thermal stabilities and were insensitive towards impact and friction . While the exact properties of "this compound" would need to be determined experimentally, related compounds can provide a basis for predicting its behavior.

Relevant Case Studies

Case studies involving furan and isoxazole derivatives have demonstrated their potential as antitumor agents. A series of novel 2,5-bis(3'-indolyl)furans and 3,5-bis(3'-indolyl)isoxazoles were synthesized and evaluated for antiproliferative activity against human tumor cell lines . These studies highlight the importance of such compounds in medicinal chemistry and their potential therapeutic applications.

Scientific Research Applications

Organic Synthesis Applications

The compound has been implicated in the decarboxylative fluorination of electron-rich heteroaromatics, including furan-, isoxazole-, and indole-carboxylic acids, highlighting a transition-metal-free approach for synthesizing fluorinated derivatives (Yuan, Yao, & Tang, 2017). Such methodologies are crucial for developing pharmaceuticals and agrochemicals due to the significant role of fluorine in modulating biological activity.

Antitumor Activity

A series of compounds incorporating the (5-(furan-2-yl)isoxazol-3-yl)methyl and indole moieties have been synthesized and evaluated for antitumor activity . These compounds showed promising antiproliferative activities in vitro against diverse human tumor cell lines, offering insights into designing new antitumor agents (Diana et al., 2010).

Photophysical Properties

Investigations into the photophysical properties of furan derivatives have led to the development of compounds with potential applications as metal ion sensors. Compounds derived from the furan scaffold exhibit color change upon interaction with metal ions, demonstrating their utility in detecting metals such as aluminum (Kumar et al., 2015).

Biological Activity Studies

Derivatives of the compound have been prepared and studied for their biological activities against cancer cell lines and bacteria. These studies have revealed potent biological activity against the HeLa cell line and photogenic bacteria, indicating the potential of these compounds in therapeutic applications (Phutdhawong et al., 2019).

Advanced Material Applications

The compound has been part of studies focusing on advanced materials , such as dye-sensitized solar cells (DSSCs). Research into organic dyes incorporating the (5-(furan-2-yl)isoxazol-3-yl)methyl and indole segments has contributed to the rational design of high-efficiency organic dyes for DSSCs, showcasing the impact of molecular engineering on improving solar cell efficiencies (Zhang et al., 2018).

Safety and Hazards

“(5-(furan-2-yl)isoxazol-3-yl)methyl 1H-indole-3-carboxylate” is generally safe under normal use conditions, but appropriate laboratory operations and personal protective measures should be followed . Avoid inhalation, ingestion, or contact with skin and eyes .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4/c20-17(13-9-18-14-5-2-1-4-12(13)14)22-10-11-8-16(23-19-11)15-6-3-7-21-15/h1-9,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFALMOYAXCBNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)OCC3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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